molecular formula C9H8F3NO2 B2442833 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine CAS No. 2200687-87-0

2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2442833
CAS No.: 2200687-87-0
M. Wt: 219.163
InChI Key: LLADWPWSMQEFRU-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with an oxetane group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with oxetan-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding oxetanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxetanones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(oxetan-3-yl)-6-(trifluoromethyl)pyridine
  • 2-fluoro-4-(oxetan-3-yl)pyridine
  • 3-bromo-2-(oxetan-3-yloxy)pyridine

Uniqueness

2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the oxetane and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Biological Activity

2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is a compound of interest due to its unique structural features, including the oxetane ring and trifluoromethyl group. These characteristics may contribute to its biological activity, making it a candidate for various pharmacological applications. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C₉H₈F₃N₁O
  • CAS Number : 2200687-87-0

The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in key physiological processes.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs). For instance, studies have shown that pyridine derivatives can modulate COX activity, potentially leading to anti-inflammatory effects. The introduction of electron-withdrawing groups like trifluoromethyl enhances this activity by stabilizing the transition state during enzyme catalysis .

Biological Evaluation

A series of in vitro and in vivo studies have been conducted to evaluate the biological effects of this compound. These studies focus on its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Anti-inflammatory Activity

In a recent study examining related pyridine derivatives, compounds demonstrated significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs such as celecoxib . Although specific data for this compound is limited, the structural similarities suggest potential for similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial efficacy of compounds containing pyridine rings has been documented extensively. The introduction of fluorine atoms has been shown to enhance antibacterial activity by improving drug binding affinity and penetration through bacterial biofilms . While direct studies on this compound are scarce, its structural framework aligns with known bioactive compounds in this category.

Case Studies

  • Case Study on Enzyme Interaction :
    • A study focusing on related oxetane-containing compounds revealed their potential in modulating enzyme activities linked to inflammation. These findings suggest that this compound could exhibit similar enzyme modulation capabilities .
  • Antiviral Potential :
    • Although not directly tested, the antiviral properties observed in other trifluoromethyl-containing compounds indicate a promising avenue for future research involving this compound. The trifluoromethyl group is known to enhance metabolic stability and bioactivity against viral targets .

Research Findings Summary Table

Property Observation Reference
Chemical StructureContains oxetane and trifluoromethyl groups
Enzyme InhibitionPotential COX-2 inhibition
Antimicrobial ActivityEnhanced by fluorine substitution
Antiviral PotentialPromising based on similar compounds

Properties

IUPAC Name

2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-8(13-3-6)15-7-4-14-5-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLADWPWSMQEFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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